molecular formula C14H12O3S B2563241 (E)-2-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enoic acid CAS No. 99698-08-5

(E)-2-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enoic acid

Cat. No.: B2563241
CAS No.: 99698-08-5
M. Wt: 260.31
InChI Key: BETCNICOBLADLN-UKTHLTGXSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, conditions, and products of these reactions .


Physical and Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties .

Scientific Research Applications

Structural Characterization and Spectroscopy

The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, which is structurally related to (E)-2-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enoic acid, was characterized through X-ray crystallography, spectroscopy, and quantum chemical calculations. The study highlighted the importance of intramolecular N H⋯O and O H⋯O, along with intermolecular N H⋯O and C H⋯O interactions, in stabilizing the crystal structure. The methoxy substitution on the title molecule was found to play a critical role in intermolecular interactions, contributing to its stabilization (Venkatesan et al., 2016).

Photoluminescence and Material Stability

The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid demonstrated its use as a building block for organic molecular crystals with highly stable photoluminescence at ambient conditions. This stability, established over 10 years of exploitation, suggests the potential of such compounds in applications requiring long-term luminescence stability (Zhestkij et al., 2021).

Synthetic Methodologies and Chemical Reactions

Research into the stereoselective synthesis of (E)-2,3-dibromobut-2-enoic acid, which is part of a broader family of compounds including this compound, sheds light on the methodologies for creating structurally complex and stereochemically defined organic molecules. Such studies contribute to the understanding of synthetic routes that could be applied to similar compounds for various scientific applications (Ngi et al., 2008).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve looking at its binding to proteins, its effects on cellular processes, and any therapeutic effects .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It could also involve looking at how to handle and dispose of the compound safely .

Future Directions

This involves looking at potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods .

Properties

IUPAC Name

(E)-2-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)13(14(15)16)9-12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETCNICOBLADLN-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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